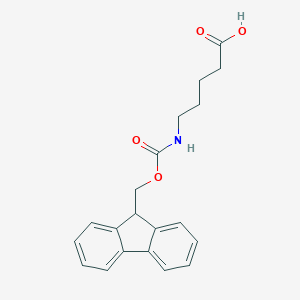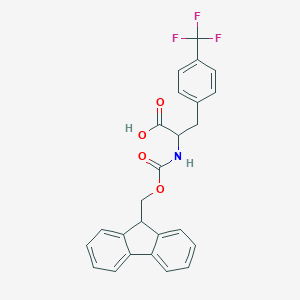
Fmoc-4-(ネオペンチロキシスルホニル)-ABU-OH
説明
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH, also known as Fmoc-4-(neopentyloxysulfonyl)-L-aminobutyric acid, is a modified amino acid derivative. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The neopentyloxysulfonyl group provides additional stability and unique reactivity to the molecule.
科学的研究の応用
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Employed in the design and synthesis of therapeutic peptides and small molecules.
Biomaterials: Utilized in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Bioconjugation: Acts as a linker in the conjugation of peptides to other biomolecules or surfaces .
作用機序
Target of Action
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is a modified amino acid used in peptide synthesis . The primary targets of this compound are the amino groups of other amino acids in a peptide chain . The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The first step in this process is the removal of the Fmoc group from the amino group on the amino acid on the resin, exposing an amine . This is followed by the coupling of an activated incoming amino acid to the exposed amine, extending the peptide chain . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Biochemical Pathways
The biochemical pathways affected by Fmoc-4-(neopentyloxysulfonyl)-ABU-OH are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are fundamental to the structure and function of proteins .
Pharmacokinetics
Its bioavailability is more pertinent in the context of its efficiency in peptide synthesis .
Result of Action
The result of the action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is the successful synthesis of peptides, including ones of significant size and complexity . This is crucial for research in the post-genomic world, where peptides are valuable tools for understanding biological processes and developing new therapeutics .
Action Environment
The action of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH can be influenced by various environmental factors. For instance, the quality of the solvent used, particularly dimethylformamide (DMF), can significantly impact the efficiency of peptide synthesis . Furthermore, the compound’s stability and efficacy can be affected by temperature and pH conditions .
生化学分析
Biochemical Properties
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH plays a significant role in biochemical reactions. It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks
Cellular Effects
Fmoc-modified amino acids have been shown to form hydrogels that have applications in cell culturing
Molecular Mechanism
The molecular mechanism of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH involves the formation of peptide bonds. The Fmoc group is typically deprotected with secondary amines in DMF . The mechanism has some parallels to Boc. Instead of a stabilized (tertiary) carbocation as an intermediate, Fmoc proceeds through a fluorenyl anion .
Temporal Effects in Laboratory Settings
It is known that Fmoc-modified amino acids can form metastable gels
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the neopentyloxysulfonyl group. The process can be summarized as follows:
Fmoc Protection: The amino group of L-aminobutyric acid is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Neopentyloxysulfonylation: The protected amino acid is then reacted with neopentyloxysulfonyl chloride in the presence of a base to introduce the neopentyloxysulfonyl group.
Industrial Production Methods
Industrial production of Fmoc-4-(neopentyloxysulfonyl)-ABU-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques can further streamline the production process .
化学反応の分析
Types of Reactions
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using bases such as piperidine or pyrrolidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU or DIC.
Substitution Reactions: The neopentyloxysulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvents like dimethyl sulfoxide/ethyl acetate (DMSO/EtOAc).
Coupling: HBTU or DIC in the presence of bases like DIPEA.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Products: Coupling reactions result in the formation of peptides with the desired sequence.
Substituted Products: Nucleophilic substitution yields derivatives with modified side chains
類似化合物との比較
Similar Compounds
- Fmoc-4-(neopentyloxysulfonyl)-L-alanine
- Fmoc-4-(neopentyloxysulfonyl)-L-homoalanine
- Fmoc-4-(neopentyloxysulfonyl)-L-ornithine
- Fmoc-4-(neopentyloxysulfonyl)-L-lysine
Uniqueness
Fmoc-4-(neopentyloxysulfonyl)-ABU-OH is unique due to its specific combination of the Fmoc protecting group and the neopentyloxysulfonyl group. This combination provides enhanced stability and reactivity compared to other Fmoc-protected amino acids. The neopentyloxysulfonyl group offers steric protection and unique reactivity, making it suitable for specialized applications in peptide synthesis and bioconjugation .
特性
IUPAC Name |
(2S)-4-(2,2-dimethylpropoxysulfonyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7S/c1-24(2,3)15-32-33(29,30)13-12-21(22(26)27)25-23(28)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNFNWKIJOXRLL-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472961 | |
| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220951-81-5 | |
| Record name | Fmoc-4-(neopentyloxysulfonyl)- L-aminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















